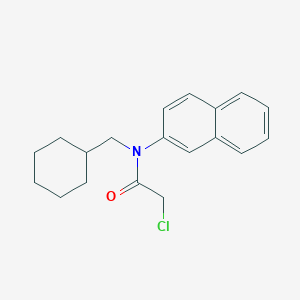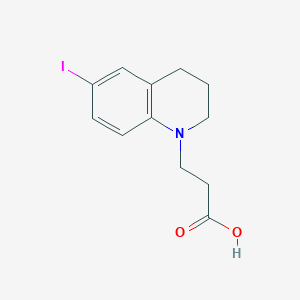
3-(6-Iodo-3,4-dihydro-2H-quinolin-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(6-Iodo-3,4-dihydro-2H-quinolin-1-yl)propanoic acid” is a derivative of 6-Iodo-3,4-dihydroquinolin-2(1H)-one . This compound has a molecular weight of 273.07 and is a solid at room temperature . It is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The molecular structure of the parent compound, 6-Iodo-3,4-dihydroquinolin-2(1H)-one, includes a quinolinone ring with an iodine atom at the 6-position . The InChI code for this compound is 1S/C9H8INO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12) .Physical And Chemical Properties Analysis
The parent compound, 6-Iodo-3,4-dihydroquinolin-2(1H)-one, is a solid at room temperature . It has a molecular weight of 273.07 . It is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Neurological Disease Research
Studies have explored quinolinic acid, a compound structurally related to 3-(6-Iodo-3,4-dihydro-2H-quinolin-1-yl)propanoic acid, for its role in neurological diseases. Quinolinic acid is an NMDA receptor agonist and has been implicated in conditions such as neurodegenerative diseases and epilepsy due to its excitotoxic properties. Research has focused on measuring its concentration in cerebrospinal fluid (CSF) and brain tissues to understand its involvement in disease processes and potential therapeutic interventions.
Neuroinflammation and Immune Activation : Elevated levels of quinolinic acid and related kynurenine pathway metabolites in CSF and serum have been associated with neuroinflammation and immune activation in HIV-1-infected patients. This suggests a potential role for compounds like this compound in modulating immune responses or in the therapeutic targeting of neuroinflammatory pathways (Heyes et al., 1992).
Excitotoxicity and Neurodegeneration : Quinolinic acid's role as an excitotoxin has been investigated in the context of neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease, and in traumatic brain injury (TBI). Studies suggest that increased quinolinic acid levels might contribute to neuronal damage and dysfunction, offering insights into how structural analogs might affect similar pathways (Sinz et al., 1998).
Pharmacokinetics and Metabolism
Research into the pharmacokinetics and metabolism of related compounds can provide insights into how this compound might behave in biological systems. Understanding the metabolic pathways, absorption, distribution, metabolism, and excretion (ADME) properties of these compounds can inform their potential therapeutic use and safety profiles.
- Metabolite Identification : The identification of metabolites of related compounds, such as floctafenine, in urinary calculi, underscores the importance of studying the metabolism and excretion pathways of this compound to anticipate potential adverse reactions or therapeutic applications (Moesch et al., 1987).
Safety and Hazards
The safety information for 6-Iodo-3,4-dihydroquinolin-2(1H)-one indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
3-(6-iodo-3,4-dihydro-2H-quinolin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO2/c13-10-3-4-11-9(8-10)2-1-6-14(11)7-5-12(15)16/h3-4,8H,1-2,5-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPBFAGOOIIBLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)I)N(C1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
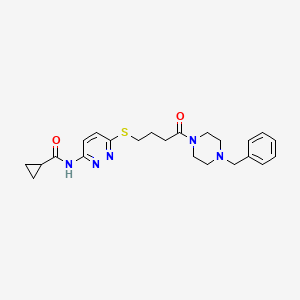
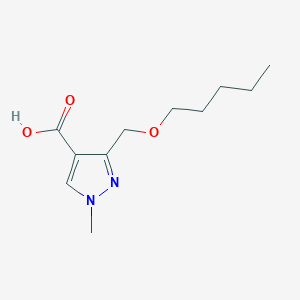
![(4E)-2-methyl-6-oxo-4-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2930327.png)
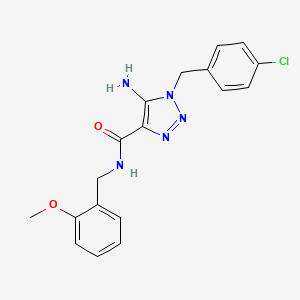


![2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B2930335.png)


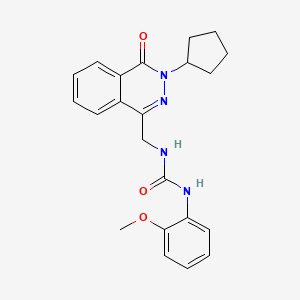
![1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B2930339.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2930345.png)
